2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13554616
Molecular Formula: C10H8F2O4
Molecular Weight: 230.16 g/mol
* For research use only. Not for human or veterinary use.
![2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester -](/images/structure/VC13554616.png)
Specification
Molecular Formula | C10H8F2O4 |
---|---|
Molecular Weight | 230.16 g/mol |
IUPAC Name | ethyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate |
Standard InChI | InChI=1S/C10H8F2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3 |
Standard InChI Key | HUORHOPYFMYBFE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=C1)OC(O2)(F)F |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)OC(O2)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring fused to a 1,3-dioxole ring, with two fluorine atoms at the 2-position and an ethyl ester group (-COOEt) at the 5-position. The IUPAC name, ethyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate, reflects this arrangement . Key identifiers include:
The fluorine atoms induce electronegativity, altering the compound’s electronic distribution and potentially enhancing its binding affinity in biological systems .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 230.16 g/mol | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves modifying pre-existing benzo[dioxole] scaffolds. One approach begins with 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 656-46-2), which undergoes esterification with ethanol under acidic conditions . Alternative routes may employ nucleophilic fluorination or palladium-catalyzed coupling to introduce the fluorine and ester groups.
Industrial Production
AiFChem, a division of XtalPi, is a noted supplier, highlighting the compound’s relevance in high-throughput drug discovery . Production scales are likely limited to laboratory quantities, given its classification as a research chemical .
Chemical Reactivity and Stability
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 2,2-difluoro-benzo[1, dioxole-5-carboxylic acid . This reactivity is exploitable in prodrug designs, where ester hydrolysis releases the active carboxylic acid in vivo.
Fluorine-Specific Interactions
The electronegative fluorine atoms stabilize adjacent oxygen atoms in the dioxole ring, enhancing resistance to oxidative degradation. This stability is critical for applications requiring prolonged shelf-life or metabolic persistence.
Applications in Pharmaceuticals and Agrochemicals
Drug Discovery
Benzo[dioxole] derivatives are privileged structures in medicinal chemistry due to their bioavailability and ability to modulate enzyme activity. The fluorine atoms in this compound may improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS) therapeutics .
Agrochemical Development
Fluorinated compounds are widely used in pesticides and herbicides. The ethyl ester’s lipophilicity could enhance foliar absorption, while the fluorine atoms deter enzymatic degradation in plant systems.
Related Compounds and Derivatives
2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid
This parent carboxylic acid (CAS 656-46-2, ) serves as a precursor to the ethyl ester. With a molecular weight of 202.12 g/mol and 97% purity, it is commercially available for further derivatization .
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